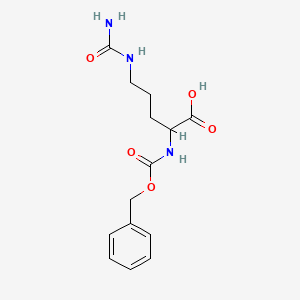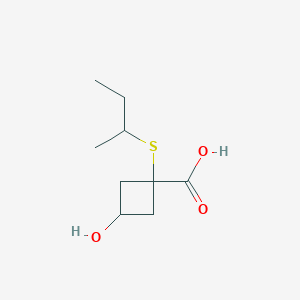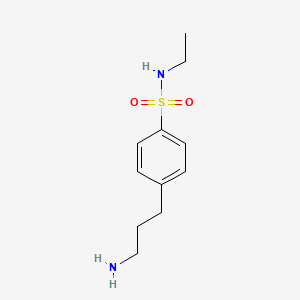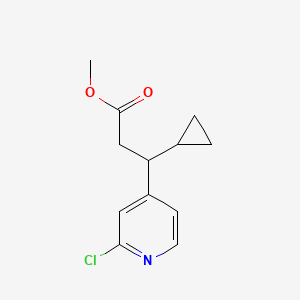
(S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 5 and 6, and an amino acid backbone. The dihydrochloride form enhances its solubility in water, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetyl-5,6-dimethylpyridine and (S)-2-amino-3-bromopropanoic acid.
Formation of Intermediate: The 3-acetyl-5,6-dimethylpyridine undergoes a bromination reaction to form 3-bromo-5,6-dimethylpyridine.
Coupling Reaction: The intermediate is then coupled with (S)-2-amino-3-bromopropanoic acid under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with keto or aldehyde functionalities.
Reduction: Reduced derivatives with saturated rings.
Substitution: Substituted amino acid derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring and amino acid backbone play crucial roles in its binding affinity and specificity. Pathways involved may include neurotransmitter regulation and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid: Lacks the methyl substitutions on the pyridine ring.
(S)-2-Amino-3-(5-methylpyridin-3-yl)propanoic acid: Contains only one methyl group on the pyridine ring.
(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid: Contains a methyl group at a different position on the pyridine ring.
Uniqueness
The presence of two methyl groups at positions 5 and 6 on the pyridine ring of (S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride enhances its lipophilicity and may influence its binding properties and biological activity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C10H16Cl2N2O2 |
|---|---|
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-6-3-8(5-12-7(6)2)4-9(11)10(13)14;;/h3,5,9H,4,11H2,1-2H3,(H,13,14);2*1H/t9-;;/m0../s1 |
InChI-Schlüssel |
DTFLUPSOHINQAR-WWPIYYJJSA-N |
Isomerische SMILES |
CC1=CC(=CN=C1C)C[C@@H](C(=O)O)N.Cl.Cl |
Kanonische SMILES |
CC1=CC(=CN=C1C)CC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)

![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13643649.png)


![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)







